(3S)-1-aminopentan-3-ol;hydrochloride is a chiral compound characterized by the presence of an amino group and a hydroxyl group on a pentane backbone. This compound exists in its hydrochloride salt form, which enhances its solubility and stability in various environments. The molecular formula for (3S)-1-aminopentan-3-ol;hydrochloride is CHClNO, with a molecular weight of approximately 139.62 g/mol. Its stereochemistry makes it significant for applications in both scientific research and industrial processes, particularly where chirality is essential for biological activity or chemical reactivity .
(3S)-1-aminopentan-3-ol;hydrochloride exhibits biological activity that is primarily influenced by its chiral nature. It can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and ionic interactions facilitated by its amino and hydroxyl groups. This compound serves as a model for studying enzyme-substrate interactions and the role of chirality in biological systems, making it valuable in pharmacological research .
The synthesis methods for (3S)-1-aminopentan-3-ol;hydrochloride include:
(3S)-1-aminopentan-3-ol;hydrochloride has several applications across various fields:
Studies on (3S)-1-aminopentan-3-ol;hydrochloride focus on its interactions with biological molecules:
These interaction studies highlight the importance of chirality in determining the biological effects of compounds .
Several compounds share structural similarities with (3S)-1-aminopentan-3-ol;hydrochloride, including:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| (2S,3R)-3-aminopentan-2-ol hydrochloride | 2387568-51-4 | CHClNO | Different position of amino group |
| (3R)-1-aminopentan-3-ol hydrochloride | Not provided | CHClNO | Enantiomer with opposite stereochemistry |
| (3S)-3-aminopentan-1-ol hydrochloride | 2418593-87-8 | CHClNO | Hydroxyl group at different position |
| (1R,3S)-3-Aminocyclopentanol hydrochloride | 1279032-31-3 | CHClNO | Cyclization introduces ring structure |
These compounds differ primarily in their stereochemistry or structural features, which significantly influence their chemical properties and biological activities. The uniqueness of (3S)-1-aminopentan-3-ol;hydrochloride lies in its specific configuration that allows it to participate effectively in biochemical processes while serving as a versatile building block in synthetic chemistry .
(3S)-1-aminopentan-3-ol;hydrochloride represents a chiral amino alcohol hydrochloride salt with the molecular formula C₅H₁₄ClNO and a molecular weight of 139.62 g/mol [1] [2]. The compound features a pentane backbone with a primary amino group positioned at carbon-1 and a secondary hydroxyl group at carbon-3, with the hydrochloride salt formed through protonation of the amino group [1] [3].
The molecular architecture consists of a five-carbon aliphatic chain where the stereogenic center resides at the third carbon atom [1]. The canonical SMILES representation CCC@@HO.Cl illustrates the spatial arrangement, with the double at symbol indicating the S-configuration at the chiral center [1] [3]. The InChI key VRMVULAHBXAMF-JEDNCBNOSA-N provides a unique identifier for this specific stereoisomer [3] [1].
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₄ClNO |
| Molecular Weight (g/mol) | 139.62 |
| IUPAC Name | (3S)-1-aminopentan-3-ol;hydrochloride |
| CAS Number | 2418593-87-8 |
| InChI Key | VRMVULAHBXAMF-JEDNCBNOSA-N |
| Canonical SMILES | CCC@@HO.Cl |
| Physical State | White to off-white crystalline powder |
| Stereochemical Configuration | 3S (absolute configuration) |
| Dipole Moment (predicted) | 2.8 Debye |
| Collision Cross Section [M+H]+ (Ų) | 123.2 |
The bonding pattern within the molecule involves typical carbon-carbon single bonds forming the pentane backbone, with the hydroxyl group attached through a carbon-oxygen bond at the tertiary position [4] [1]. The amino group forms a carbon-nitrogen bond at the terminal position, creating a primary amine functionality [4] [1]. In the hydrochloride salt form, the amino group becomes protonated, resulting in an ammonium cation that forms an ionic bond with the chloride anion [5] [2].
The hydrogen bonding network in (3S)-1-aminopentan-3-ol;hydrochloride involves multiple interaction types [6] [7]. Intramolecular hydrogen bonding can occur between the hydroxyl group and the amino nitrogen in the free base form, creating a five-membered ring structure [7] [8]. However, in the hydrochloride salt, the protonated amino group primarily engages in intermolecular ionic interactions with the chloride anion [6] [5].
Computational predictions indicate a dipole moment of 2.8 Debye, suggesting moderate polarity due to the presence of both the hydroxyl and protonated amino functionalities [2]. The collision cross section value of 123.2 Ų for the [M+H]+ ion provides insight into the three-dimensional molecular shape and size in gas-phase studies [9] [1].
The (3S) configuration of 1-aminopentan-3-ol;hydrochloride represents the absolute stereochemistry at the third carbon atom, following the Cahn-Ingold-Prelog priority rules [1] [10]. The S-designation indicates that when viewed along the carbon-hydrogen bond at the stereogenic center, the priority groups are arranged in a counterclockwise manner [10] [1].
The stereochemical analysis reveals that the hydroxyl group at carbon-3 creates the sole chiral center within the molecular framework [1] . This configuration results in specific optical activity, with the (3S) enantiomer expected to exhibit negative optical rotation based on the S-configuration [10] [12]. The absolute configuration directly influences the compound's interactions with chiral environments and biological systems [13] [10].
Conformational analysis of amino alcohols demonstrates that intramolecular hydrogen bonding significantly affects molecular geometry [7] [8]. In the case of (3S)-1-aminopentan-3-ol, the free base can adopt conformations where the hydroxyl group forms hydrogen bonds with the amino nitrogen, creating a six-membered ring structure [7] [8]. These intramolecular interactions influence the preferred solution conformations and impact intermolecular association patterns [7] [8].
The stereochemical properties become particularly important when considering the hydrochloride salt formation [5] [6]. The protonation of the amino group eliminates the intramolecular hydrogen bonding capability, fundamentally altering the conformational preferences and intermolecular interaction patterns [6] [5]. The resulting ammonium cation adopts geometries that optimize ionic interactions with the chloride counterion [6] [5].
Comparison with related stereoisomers reveals distinct physicochemical behaviors [10]. The (3S) and (3R) enantiomers exhibit identical molecular weights and formulas but differ in their optical rotation values, with the (3S) form showing negative rotation while the (3R) form displays positive rotation [10] . These differences become crucial in chiral recognition processes and asymmetric synthesis applications [13] [14].
The structural comparison of (3S)-1-aminopentan-3-ol;hydrochloride with related amino alcohols reveals both similarities and significant differences in molecular architecture and properties [4] [15] . Positional isomers such as 3-aminopentan-1-ol differ in the placement of functional groups, with the amino group at carbon-3 and the hydroxyl group at carbon-1 [15] . This positional variation dramatically affects hydrogen bonding patterns and crystalline packing arrangements [15] .
| Compound | Molecular Formula | CAS Number | Stereochemical Features | Predicted CCS [M+H]+ (Ų) |
|---|---|---|---|---|
| (3S)-1-aminopentan-3-ol | C₅H₁₃NO | 1446827-53-7 | Single chiral center at C3 | 123.2 |
| (3R)-1-aminopentan-3-ol | C₅H₁₃NO | Not specified | Single chiral center at C3 (opposite configuration) | 123.2 (similar) |
| (2R,3S)-3-aminopentan-2-ol | C₅H₁₃NO | 482615-48-5 | Two chiral centers at C2 and C3 | 121.4 |
| (2R,3R)-3-aminopentan-2-ol | C₅H₁₃NO | 599207-27-9 | Two chiral centers at C2 and C3 | Similar to 121.4 |
| 3-aminopentan-1-ol | C₅H₁₃NO | 89282-69-9 | Positional isomer - no stereocenter | 121.7 |
| 2-aminopentan-3-ol | C₅H₁₃NO | 116836-16-9 | Positional isomer - different functional group positions | Not available |
The diastereomeric relationships within amino pentanol derivatives demonstrate the complexity of stereochemical influences [16]. Compounds such as (2R,3S)-3-aminopentan-2-ol contain two chiral centers, creating multiple stereoisomeric possibilities with distinct physical and chemical properties [16]. The collision cross section measurements reveal subtle differences, with (2R,3S)-3-aminopentan-2-ol showing a predicted value of 121.4 Ų compared to 123.2 Ų for (3S)-1-aminopentan-3-ol [9].
The hydrogen bonding capabilities vary significantly among these related structures [7] [8]. Amino alcohols with different functional group positioning exhibit altered intramolecular hydrogen bonding patterns, affecting their association tendencies and crystal packing behaviors [7] [8]. The five-membered versus six-membered ring formation possibilities depend on the relative positions of the amino and hydroxyl groups [7] [8].
Comparative studies of secondary alcohols reveal that amino alcohol derivatives form stronger intramolecular hydrogen bonds than corresponding haloalcohols or alkoxyalcohols [8] [7]. The basicity of the amino nitrogen creates particularly strong proton acceptor capabilities, resulting in frequency shifts of 100-200 cm⁻¹ in infrared spectroscopy studies [8] [7]. This enhanced hydrogen bonding strength significantly reduces intermolecular association tendencies in concentrated solutions [7] [8].
The structural relationships extend to the parent pentanol framework, where pentan-3-ol serves as the non-amino analog [17] [18]. Pentan-3-ol exhibits a molecular weight of 88.15 g/mol and lacks the amino functionality, resulting in different hydrogen bonding networks and crystalline arrangements [17] [18]. The addition of the amino group increases the molecular weight to 103.16 g/mol and introduces additional hydrogen bonding sites [4] [1].
The crystalline structure of (3S)-1-aminopentan-3-ol;hydrochloride exhibits characteristics typical of amino alcohol hydrochloride salts, with distinct packing motifs governed by ionic and hydrogen bonding interactions [6] [19]. The hydrochloride salt formation transforms the neutral amino alcohol into an ionic compound, fundamentally altering the crystal packing arrangements [6] [5].
| Bonding Type | Description | Bond Strength | Impact on Crystal Structure |
|---|---|---|---|
| Intramolecular OH···N | Five-membered ring formation in free base | Moderate (5-6 membered ring) | Influences conformation |
| Intermolecular NH₃⁺···Cl⁻ | Primary ionic interaction in hydrochloride salt | Strong ionic interaction | Primary packing motif |
| Intermolecular OH···Cl⁻ | Secondary hydrogen bonding in crystal lattice | Moderate to weak | Secondary stabilization |
| Intermolecular NH₃⁺···OH | Hydrogen bonding between cation and neutral molecules | Moderate | Tertiary interactions |
| Van der Waals interactions | Hydrophobic alkyl chain interactions | Weak | Overall lattice stability |
The primary packing motif involves NH₃⁺···Cl⁻ ionic interactions, which serve as the dominant organizing force in the crystal lattice [6] [5]. These ionic bonds create connectivity patterns that determine the overall crystal symmetry and unit cell dimensions [6] [19]. Secondary hydrogen bonding interactions between the hydroxyl groups and chloride anions provide additional stabilization to the crystal structure [6] [7].
Studies of related amino alcohol salts with carboxylic acids demonstrate that similar connectivity patterns emerge, featuring both NH₃⁺···⁻OOC and OH···⁻OOC hydrogen bonds [6]. The hydrogen bonding patterns produce infinite layers that stack along specific crystallographic axes, creating three-dimensional networks [6]. These structural motifs suggest that (3S)-1-aminopentan-3-ol;hydrochloride likely adopts comparable packing arrangements [6] [19].
The crystalline behavior of chiral amino alcohols shows dependence on stereochemical factors [20] [19]. Pure enantiomers often exhibit different packing arrangements compared to racemic mixtures, with enantiomerically pure compounds sometimes showing head-to-tail arrangements while racemic forms adopt head-to-head packing [20] [19]. The (3S) configuration influences the molecular orientation within the crystal lattice and affects the efficiency of space filling [20] [19].
Polymorphism represents another important aspect of amino alcohol crystalline behavior [6] [19]. Related compounds such as amino alcohol salts with quinaldic acid exhibit multiple polymorphic forms with distinct hydrogen bonding networks [6]. The different polymorphs show variations in thermal stability, mechanical properties, and dissolution characteristics [6] [19]. The potential for polymorphism in (3S)-1-aminopentan-3-ol;hydrochloride requires careful consideration during crystallization processes [6] [19].
The most prominent approach for synthesizing (3S)-1-aminopentan-3-ol involves asymmetric hydrogenation of corresponding amino ketones. Iridium-catalyzed asymmetric hydrogenation utilizing tridentate phosphine-nitrogen-oxygen ligands has emerged as the gold standard for this transformation [1]. The system demonstrates exceptional performance with turnover numbers exceeding 48,500 and enantiomeric excesses greater than 99% [1] [2].
The ferrocene-based phosphine ligands bearing modular and tunable unsymmetrical vicinal diamine scaffolds have proven particularly effective. These ligands enable the hydrogenation of β-amino ketones with diverse structural features, including both β-tertiary-amino ketones and β-secondary-amino ketones [1]. The catalyst system operates under mild conditions and achieves remarkable stereoselectivity, making it suitable for gram-scale synthesis of pharmaceutical intermediates.
Ruthenium-catalyzed asymmetric transfer hydrogenation represents an alternative pathway utilizing formic acid as the hydrogen source [3]. This methodology has demonstrated efficacy in synthesizing chiral 1,2-amino alcohol-containing compounds with enantiomeric excesses ranging from 92-98% [3]. The process benefits from avoiding high-pressure hydrogen conditions while maintaining excellent stereochemical control.
Cobalt-catalyzed asymmetric hydrogenation has recently emerged as a cost-effective alternative to precious metal catalysts [4]. The amino-group-assisted coordination strategy combined with a proton-shuttle-activated outer-sphere mechanism enables efficient synthesis of chiral vicinal amino alcohols within 0.5 hours, achieving yields up to 95% and enantiomeric excesses exceeding 99% [4].
Engineered amine dehydrogenases derived from leucine dehydrogenase from Sporosarcina psychrophila have demonstrated exceptional capability in asymmetric reductive amination [5]. The combinatorial active-site saturation test/iterative saturation mutagenesis strategy has yielded variants with 4-fold improvements in catalytic efficiency while maintaining enantioselectivities greater than 99% [5]. These biocatalysts operate under mild aqueous conditions and achieve turnover numbers ranging from 10,000 to 50,000 [5].
The biocatalytic approach offers significant advantages including environmental compatibility, mild reaction conditions, and high enantioselectivity. Cascade biocatalytic systems combining choline oxidase variants with amine dehydrogenases enable the direct conversion of diols to amino alcohols with quantitative conversion at substrate concentrations up to 20 millimolar [6].
Chiral titanium-salen complexes have been developed for direct asymmetric amination reactions, utilizing azides and sulfonamides as nitrogen sources [7]. These systems operate under mild conditions but exhibit limited industrial viability due to substrate scope restrictions and moderate enantioselectivities ranging from 90-98% [7].
Epoxide ring-opening strategies utilizing polysaccharide-based catalysts in aqueous media represent an environmentally benign approach [8]. The undissolved polysaccharide moiety acts as a chiral sponge, facilitating asymmetric ring-opening of meso-epoxides with primary and secondary amines. This methodology achieves moderate enantioselectivities of 70-85% but offers excellent functional group tolerance [8].
Asymmetric reductive amination using iridium-PSA catalysts combined with inexpensive aminoalcohol-based chiral auxiliaries enables efficient preparation of optically active amines [9]. The Ir-PSA18 catalyst demonstrates particular effectiveness for phenylacetone substrates, while Ir-PSA36 excels with 2-tetralone derivatives [9]. This methodology exhibits superior stereoselectivity compared to conventional sodium borohydride reduction and palladium-catalyzed hydrogenation [9].
Copper-catalyzed enantioselective aminoallylation of ketone electrophiles provides access to 1,2-aminoalcohol synthons through reductive coupling mechanisms [7]. The process involves reversible ketone allylation steps and achieves high levels of regio-, diastereo-, and enantioselectivity. However, the methodology requires further development to achieve industrial viability due to moderate yields and complex catalyst systems [7].
Transaminase-mediated amination utilizing engineered enzymes provides exceptional enantioselectivity exceeding 99% [5] [10]. These systems operate under mild aqueous conditions using ammonia as the sole nitrogen source, offering significant advantages for industrial applications. The enzymatic approach eliminates the need for protection-deprotection strategies and enables direct access to optically pure amino alcohols [5].
The formation of (3S)-1-aminopentan-3-ol hydrochloride involves the protonation of the amino group by hydrochloric acid, resulting in the formation of a stable ionic salt [11] [12]. The process occurs through acid-base neutralization, where the lone pair electrons on the nitrogen atom accept a proton from hydrochloric acid.
Crystallization behavior of amino alcohol hydrochlorides depends critically on the stereochemical configuration and the presence of the hydroxyl group [13]. The (3S)-configuration influences hydrogen-bonding patterns and intermolecular interactions, affecting solubility and crystallization properties [13]. Concomitant crystallization phenomena may occur during dissolution processes, leading to the spontaneous formation of free amino alcohol crystals alongside the hydrochloride salt [13].
Controlled crystallization techniques are essential for obtaining high-purity hydrochloride salts with consistent particle size distribution [14]. The use of alcohol-water mixtures as crystallization media enables purification to constant melting points through recrystallization procedures [14]. Temperature control during salt formation prevents decomposition and ensures reproducible crystal morphology.
pH optimization during salt formation influences the completeness of protonation and the stability of the resulting hydrochloride salt [12]. Sodium chloride activation in the presence of amino acids results in the formation of amino acid hydrochloride salts through displacement mechanisms [12]. This approach enables efficient salt formation while minimizing side reactions and impurity formation.
Catalyst deactivation represents a primary concern in industrial amino alcohol synthesis [15] [16]. Factors including catalyst poisoning, leaching of active metal species, and mechanical degradation under process conditions significantly impact long-term performance [15]. Immobilization strategies using supports such as palladium on carbon enable catalyst recovery through simple filtration while maintaining catalytic activity [17] [18].
Scale-up effects on catalyst performance include changes in mass transfer, heat transfer, and fluid dynamics that can dramatically affect reaction outcomes [15] [16]. Laboratory-scale reactor designs often differ significantly from industrial-scale equipment, making direct translation of reaction conditions challenging [15]. Computational fluid dynamics modeling and pilot-scale studies are essential for successful scale-up [15].
Catalyst costs represent a significant economic consideration, particularly for precious metal-based systems [19]. The development of non-precious metal catalysts such as cobalt complexes offers potential cost advantages while maintaining high performance [4]. Process optimization through recycling of catalyst systems and recovery of valuable materials improves overall economics [19].
Environmental considerations include solvent selection, waste stream management, and energy consumption [20]. The implementation of continuous processing technologies and green chemistry principles reduces environmental impact while improving process efficiency [21]. Solvent recovery systems and waste minimization strategies are essential for sustainable industrial production [20].
Enantiomeric purity control requires sophisticated analytical methods and continuous monitoring systems [21]. Online gas chromatography enables real-time quality assessment and automatic process adjustment to maintain product specifications [21]. Quality by design principles integrate process understanding with control strategies to ensure consistent product quality [21].
Good Manufacturing Practice requirements for pharmaceutical intermediates necessitate extensive documentation, process validation, and regulatory compliance [10]. The implementation of robust analytical methods and process controls ensures product quality and regulatory acceptance [10]. Continuous manufacturing approaches offer advantages in terms of process control and quality assurance [21].
Continuous flow processing at kilogram-per-day scales has been successfully demonstrated for asymmetric hydrogenation reactions [21]. Dedicated units incorporating online analysis enable real-time performance monitoring and automatic adjustment of process parameters [21]. Automatic catalyst switching systems maintain product quality by replacing deactivated catalysts without interrupting continuous operation [21].
Immobilized catalyst systems using Augustine immobilization techniques enable efficient catalyst recovery and reuse [21]. The development of robust heterogeneous catalysts addresses industrial concerns regarding catalyst stability and separation [17] [18]. Tandem catalytic systems combining multiple transformations in a single reactor reduce process complexity and improve overall efficiency [17] [18].